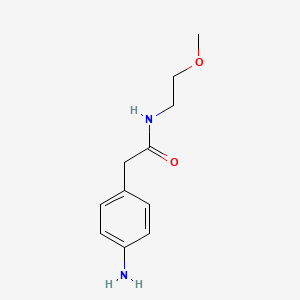
2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonylation: The indole ring is then sulfonylated using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, pyridine, triethylamine, mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Sulfonamides, sulfonothioesters.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-dihydro-1H-indole-1-sulfonyl)ethan-1-amine: Unique due to the presence of both the indole ring and sulfonyl group, offering a combination of reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole ring but different functional groups, leading to distinct biological activities.
Sulfonylureas: A class of compounds with sulfonyl groups but different core structures, commonly used as antidiabetic agents.
Uniqueness
This compound stands out due to its unique combination of the indole ring and sulfonyl group, which imparts distinct chemical reactivity and potential for diverse biological activities .
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLJXXDJLJDTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)





![2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B3306021.png)



![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
![3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3306049.png)
